![molecular formula C17H17Cl2NO3S B5848914 methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate
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Overview
Description
Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been shown to have potential applications in the treatment of various diseases.
Mechanism of Action
Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain, which can improve cognitive function and mood.
Biochemical and Physiological Effects:
Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antidepressant effects in animal models of depression. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate in lab experiments is its potency as an enzyme inhibitor. This makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of depression. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate can be synthesized using a variety of methods. One of the most common synthesis methods involves the reaction of 3,4-dichloroacetophenone with propylmagnesium bromide to form the corresponding ketone. This ketone is then reacted with thiophene-2-carboxylic acid to form the desired compound.
Scientific Research Applications
Methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitter levels in the brain, and their inhibition has been linked to the treatment of Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
methyl 2-[[2-(3,4-dichlorophenyl)acetyl]amino]-5-propylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c1-3-4-11-9-12(17(22)23-2)16(24-11)20-15(21)8-10-5-6-13(18)14(19)7-10/h5-7,9H,3-4,8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSOHKKADZTGLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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